

An In-depth Technical Guide to N,N'-dimethylphthalamide (CAS: 19532-98-0)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N,N'*-dimethylphthalamide

Cat. No.: B049578

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Abstract

N,N'-dimethylphthalamide, with CAS number 19532-98-0, is a symmetrically substituted diamide derivative of phthalic acid. While not as widely recognized as its parent compound, phthalimide, **N,N'-dimethylphthalamide** holds significance in various scientific domains, from synthetic organic chemistry to pharmaceutical sciences and agrochemical research. This technical guide provides a comprehensive overview of **N,N'-dimethylphthalamide**, consolidating critical information on its chemical and physical properties, synthesis and purification, analytical characterization, and its roles as a synthetic intermediate and a biologically active molecule. Particular attention is given to its identification as a process impurity in pharmaceutical manufacturing and its potential as an insecticide. This document is intended to be a foundational resource for professionals engaged in research and development involving this compound.

Chemical and Physical Properties

N,N'-dimethylphthalamide is a white to off-white solid at room temperature.^[1] Its fundamental properties are summarized in the table below. The presence of two N-methyl amide groups on a rigid benzene ring scaffold imparts specific solubility and reactivity characteristics.^[2]

Property	Value	Source(s)
CAS Number	19532-98-0	[3]
Molecular Formula	C ₁₀ H ₁₂ N ₂ O ₂	[3][4]
Molecular Weight	192.21 g/mol	[3][4]
IUPAC Name	N ¹ ,N ² -dimethylbenzene-1,2-dicarboxamide	[3]
Synonyms	N,N'-Dimethylphthalic diamide, N1,N2-Dimethylphthalamide	[5][6]
Melting Point	185 °C (decomposes)	[1][7]
Boiling Point (Predicted)	453.0 ± 28.0 °C	[1][7]
Density (Predicted)	1.129 ± 0.06 g/cm ³	[1][7]
Solubility	Slightly soluble in DMSO and Methanol; Very slightly soluble in Chloroform (with heating)	[7][8]
Appearance	White to Off-White Solid	[1][5]
SMILES	<chem>CNC(=O)C1=CC=CC=C1C(=O)NC</chem>	[3]
InChI	InChI=1S/C10H12N2O2/c1-11-9(13)7-5-3-4-6-8(7)10(14)12-2/h3-6H,1-2H3,(H,11,13)(H,12,14)	[3]

Synthesis and Manufacturing

The synthesis of **N,N'-dimethylphthalamide** is primarily achieved through two well-established routes in organic chemistry. The choice of method often depends on the starting materials' availability, desired purity, and reaction scale.

Synthesis from Phthalic Anhydride and Dimethylamine

The most direct and widely employed method involves the condensation reaction between phthalic anhydride and dimethylamine.^[2] This approach is a straightforward amidation process.

Caption: Synthesis of **N,N'-dimethylphthalamide** from phthalic anhydride.

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phthalic anhydride in a suitable solvent such as toluene.^[2]
- **Addition of Amine:** Add an excess of dimethylamine to the reaction mixture. The excess amine serves as both a reactant and a base to neutralize the initially formed carboxylic acid.
- **Reaction Conditions:** Heat the mixture to reflux.^[2] The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Workup and Purification:** Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure **N,N'-dimethylphthalamide**.

The causality behind using excess dimethylamine is to drive the equilibrium towards the product by ensuring the complete consumption of the phthalic anhydride and to neutralize the intermediate phthalamic acid derivative, preventing side reactions. Toluene is a good solvent choice due to its appropriate boiling point for reflux and its ability to azeotropically remove water formed during the reaction, further driving the reaction to completion.

Synthesis from N-Methylphthalimide and Methylamine

An alternative synthesis route involves the methylaminolysis of N-methylphthalimide.^[2] This method proceeds through the nucleophilic attack of methylamine on the imide carbonyls, leading to ring-opening and subsequent formation of the diamide.^[2]

Caption: Synthesis of **N,N'-dimethylphthalamide** from N-methylphthalimide.

Experimental Protocol:

- **Reaction Setup:** N-methylphthalimide is dissolved in a suitable solvent in a pressure-rated reaction vessel.
- **Addition of Amine:** Methylamine (either as a gas or a solution) is introduced into the vessel.
- **Reaction Conditions:** The reaction is typically conducted under elevated temperature and pressure to achieve optimal conversion rates.^[2]
- **Workup and Purification:** After the reaction, the vessel is cooled, and the excess methylamine and solvent are removed. The resulting **N,N'-dimethylphthalamide** can be purified by recrystallization.

This method is particularly useful when N-methylphthalimide is a readily available starting material. The formation of an intermediate amide-imide species is a key mechanistic feature of this transformation.^[2]

Analytical Characterization

Accurate characterization of **N,N'-dimethylphthalamide** is crucial for its use in research and as a reference standard in pharmaceutical analysis. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ¹H NMR: The proton NMR spectrum is expected to show signals for the methyl protons and the aromatic protons. Due to hindered rotation around the amide C-N bond, the two methyl groups may be non-equivalent, leading to distinct signals. The aromatic protons will appear in the downfield region, and their splitting pattern will depend on the solvent and spectrometer frequency.^[9]
 - ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons, the aromatic carbons, and the methyl carbons.^[3]
- **Infrared (IR) Spectroscopy:** The IR spectrum of **N,N'-dimethylphthalamide** will exhibit characteristic absorption bands for the amide functional groups. Key absorptions include the

N-H stretching vibration (if any residual secondary amide is present, though not in the final product), the C=O stretching vibration (Amide I band) typically around 1630-1680 cm^{-1} , and the N-H bending vibration (Amide II band) around 1520-1570 cm^{-1} .^{[10][11]}

- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The exact mass can be determined using high-resolution mass spectrometry (HRMS).^[3] Fragmentation patterns can provide structural information.^[12]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of **N,N'-dimethylphthalamide** and for its quantification as a pharmaceutical impurity.

Illustrative HPLC Method:

While a specific validated method for **N,N'-dimethylphthalamide** is not readily available in the public domain, a general reverse-phase HPLC method can be developed based on its physicochemical properties.

- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm).
- Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile (B), both potentially containing a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.
- Detection: UV detection at a wavelength where the aromatic ring exhibits strong absorbance (e.g., 230-254 nm).
- Column Temperature: 30-40 °C.^[13]
- Flow Rate: 1.0 mL/min.

This self-validating system would require optimization of the gradient profile to achieve adequate separation from potential impurities and degradation products. The retention time would be characteristic of **N,N'-dimethylphthalamide** under the specified conditions.

Applications in Drug Development and Research

N,N'-dimethylphthalamide serves multiple roles in the broader landscape of chemical and pharmaceutical sciences.

Intermediate in Organic Synthesis

As a diamide, **N,N'-dimethylphthalamide** can serve as a precursor for the synthesis of more complex molecules.[2] The amide groups can be hydrolyzed under acidic or basic conditions to yield phthalic acid and dimethylamine.[2] It can also undergo reactions with other nucleophiles.[2] Its rigid structure makes it a useful scaffold in the design of ligands for metal-organic frameworks (MOFs).[14]

Pharmaceutical Impurity

N,N'-dimethylphthalamide has been identified as a process impurity in the synthesis of certain active pharmaceutical ingredients (APIs), including the antidepressant Milnacipran and the anticoagulant Rivaroxaban.[3][5] Its presence necessitates the development of sensitive analytical methods for its detection and quantification to ensure the safety and quality of the final drug product.

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